![molecular formula C22H22BrNO6 B3938675 8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate](/img/structure/B3938675.png)
8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate
Übersicht
Beschreibung
8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate, commonly known as BQ-123, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective endothelin A receptor antagonist, which means it can block the action of endothelin, a peptide that plays a key role in the regulation of blood pressure, vascular tone, and inflammation.
Wirkmechanismus
BQ-123 is a selective endothelin A receptor antagonist, which means it can block the action of endothelin on endothelin A receptors. Endothelin A receptors are primarily located in vascular smooth muscle cells and mediate vasoconstriction, while endothelin B receptors are primarily located in endothelial cells and mediate vasodilation. By blocking the action of endothelin on endothelin A receptors, BQ-123 can reduce vasoconstriction and improve blood flow.
Biochemical and Physiological Effects:
BQ-123 has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving cardiac function, reducing pulmonary vascular resistance, and reducing inflammation. BQ-123 can also improve endothelial function by increasing the availability of nitric oxide, which is a potent vasodilator.
Vorteile Und Einschränkungen Für Laborexperimente
BQ-123 has several advantages for lab experiments, including its high selectivity for endothelin A receptors, its stability, and its ease of synthesis. However, BQ-123 also has some limitations, including its relatively low potency and its poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of BQ-123, including the development of more potent and selective endothelin A receptor antagonists, the investigation of the role of endothelin in various diseases, and the development of novel therapeutic strategies based on the modulation of endothelin signaling. BQ-123 may also have potential applications in the treatment of cancer, as endothelin has been shown to play a role in tumor growth and angiogenesis. Further research is needed to explore the potential of BQ-123 and other endothelin A receptor antagonists in cancer therapy.
Wissenschaftliche Forschungsanwendungen
BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. BQ-123 has been shown to reduce blood pressure in animal models of hypertension and heart failure by blocking the action of endothelin, which is a potent vasoconstrictor. BQ-123 has also been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.
Eigenschaften
IUPAC Name |
8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2.C2H2O4/c1-15-9-10-18(17(21)14-15)23-12-2-3-13-24-19-8-4-6-16-7-5-11-22-20(16)19;3-1(4)2(5)6/h4-11,14H,2-3,12-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLQLLKXCHQEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Bromo-4-methylphenoxy)butoxy]quinoline;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.